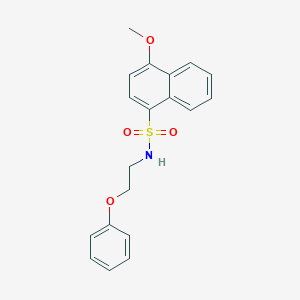![molecular formula C15H21N5O2S B299749 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine, also known as TTX-7, is a chemical compound that has been extensively studied for its potential therapeutic applications. TTX-7 belongs to the class of sulfonylpiperidine compounds, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine is not fully understood, but it is believed to act by inhibiting the activity of voltage-gated sodium channels. Voltage-gated sodium channels play a critical role in the transmission of pain signals, and inhibiting their activity can lead to a reduction in pain perception. 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has also been found to modulate the activity of other ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has been found to have a wide range of biochemical and physiological effects. It has been found to reduce pain perception in animal models of chronic pain, and to reduce inflammation in animal models of arthritis. 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has also been found to protect neurons from damage in animal models of neurodegenerative diseases. In addition, 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has been found to have antioxidant properties, which could make it useful in the treatment of conditions associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine for lab experiments is its potency. 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has been found to be highly effective at reducing pain perception and inflammation in animal models, making it a useful tool for studying these conditions. However, one limitation of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine is its potential toxicity. 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has been found to be toxic at high doses, and care must be taken when using it in lab experiments.
Orientations Futures
There are several potential future directions for the study of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine. One area of research could be the development of novel analogs of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine with improved potency and reduced toxicity. Another area of research could be the investigation of the mechanisms underlying the neuroprotective effects of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine, with the aim of developing new treatments for neurodegenerative diseases. Finally, the potential use of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine in combination with other drugs for the treatment of chronic pain and inflammation could also be explored.
Méthodes De Synthèse
The synthesis of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine involves the reaction of 1-[2,4,6-trimethyl-3-(4-nitrophenyl)phenyl]sulfonylpiperidine with sodium azide in the presence of a palladium catalyst. The resulting compound is then reduced with hydrogen gas to yield 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine. The synthesis of 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has been extensively studied for its potential therapeutic applications. It has been found to possess potent analgesic properties, making it a potential candidate for the treatment of chronic pain. 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis. In addition, 1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine has been found to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine |
|---|---|
Formule moléculaire |
C15H21N5O2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-[2,4,6-trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C15H21N5O2S/c1-11-9-12(2)15(13(3)14(11)20-17-10-16-18-20)23(21,22)19-7-5-4-6-8-19/h9-10H,4-8H2,1-3H3 |
Clé InChI |
BIHRXSAZEGFWNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N2N=CN=N2)C)S(=O)(=O)N3CCCCC3)C |
SMILES canonique |
CC1=CC(=C(C(=C1N2N=CN=N2)C)S(=O)(=O)N3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)

![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)



![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)


![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
![2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)
![3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299695.png)